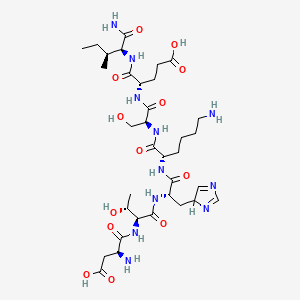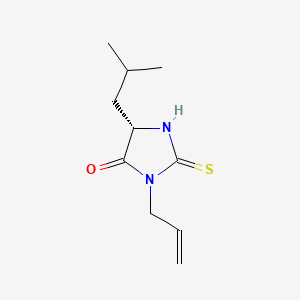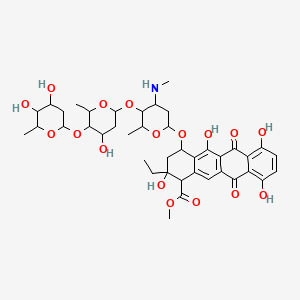
alpha-Glutamylthymine
Übersicht
Beschreibung
Alpha-Glutamylthymine is a hypermodified base in DNA . It is a novel and potent compound that has been identified in the DNA of certain organisms .
Synthesis Analysis
The synthesis of this compound involves complex biochemical systems. These systems are involved in oxidation, glycosylation, and other modifications of bases in DNA . The enzymes involved in the synthesis of hypermodified bases such as this compound have remained enigmatic for several decades .Chemical Reactions Analysis
This compound is involved in complex DNA base modifications . Gamma-Glutamyltranspeptidases, which are ubiquitous enzymes, catalyze the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine and the transfer of the released gamma-glutamyl group to amino acids or short peptides .Wissenschaftliche Forschungsanwendungen
1. Protein Metabolism Regulation
Alpha-Glutamylthymine plays a crucial role in protein metabolism, including regulating gene expression, protein turnover, and anti-oxidative functions. It is significant in nutrient metabolism, immunity, and acid-base balance. In pathological conditions like infection, sepsis, and cancer, its concentrations are notably affected, raising questions about its role in muscle loss and negative nitrogen balance in critically ill patients (Xi et al., 2011).
2. Post-Translational Modification Identification
This compound is involved in post-translational modifications, such as 4-carboxyglutamate, which has significant roles in blood coagulation and is linked to various diseases like osteoporosis and atherosclerosis. The identification of these modifications is crucial for predicting glutamic acid carboxylation in amino acid stretches (Shah & Khan, 2020).
3. Metabolic Fate in Brain Function
Research on this compound has explored its metabolic fate in the brain, particularly in the context of ammonia metabolism. It's been found to play a role in the cerebral uptake and metabolism of ammonia, which is crucial for understanding brain function and potential disorders related to ammonia metabolism (Cooper et al., 1979).
4. Cancer Cell Growth Influence
Alpha-G-Glutamylthymine has implications in cancer research, particularly in the context of cell growth. Studies have shown that cellular supply of glutamine, a related compound, is essential for the growth of certain cancer cell lines. By understanding the synthesis and utilization of glutamine and related compounds like this compound, new targets for chemotherapy of certain cancers, such as gliomas and medulloblastomas, can be identified (Dranoff et al., 1985).
5. Plant Metabolism and Signaling
In plant biology, this compound is central to amino acid metabolism. Its role extends to the synthesis of other amino acids and contributes to various metabolic and signaling processes within plants. Understanding its functions in plants can provide insights into agricultural practices and plant biology (Forde & Lea, 2007).
6. Post-Translational Modifications in Proteins
The compound is also significant in the study of post-translational modifications in proteins, as shown in rabbit elongation factor 1 alpha. These modifications are crucial in understanding protein function and regulation, which has broad implications in cell biology and disease treatment (Dever et al., 1989).
7. Nutritional Implications and Therapeutics
This compound has been explored for its nutritional implications, particularly in the context of glutaminolysis, which is the conversion of glutamine to other compounds. Understanding this process has implications in nutrition science and therapeutic applications, especially in conditions like cancer (Dúran & Hall, 2012).
8. Role in Glutamate Transport and Neurodegenerative Diseases
Research has also delved into the role of this compound in glutamate transport, which is crucial for brain function and implicated in neurodegenerative diseases like ALS and Alzheimer's disease. Understanding this can aid in developing strategies to manage these diseases (Gegelashvili & Schousboe, 1997).
Eigenschaften
IUPAC Name |
(2S)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c14-7(15)2-1-6(9(17)18)11-3-5-4-12-10(19)13-8(5)16/h4,6,11H,1-3H2,(H,14,15)(H,17,18)(H2,12,13,16,19)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJNVZDOQDSDY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)CN[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997907 | |
| Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76567-27-6 | |
| Record name | alpha-Glutamylthymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076567276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)













